Diethyl 2,3-diisopropylmaleate
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Overview
Description
Diethyl 2,3-diisopropylmaleate is an organic compound with the molecular formula C14H24O4. It is a diester derivative of maleic acid, characterized by the presence of two isopropyl groups attached to the maleate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,3-diisopropylmaleate can be synthesized through the esterification of maleic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds . Another method involves the condensation of a succinic acid diester with isobutyraldehyde molecules, followed by esterification and hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-diisopropylmaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into diols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce diols .
Scientific Research Applications
Diethyl 2,3-diisopropylmaleate has several applications in scientific research:
Mechanism of Action
The mechanism by which diethyl 2,3-diisopropylmaleate exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved often include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
- Diethyl 2,3-diisobutylmaleate
- Diethyl 2,3-dicyanomaleate
- Diethyl 2,3-dicyanofumarate
Comparison: Diethyl 2,3-diisopropylmaleate is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to other similar compounds. These properties influence its reactivity and suitability for various applications. For example, diethyl 2,3-diisobutylmaleate has bulkier substituents, affecting its steric interactions in catalytic processes .
Properties
IUPAC Name |
diethyl (E)-2,3-di(propan-2-yl)but-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-10H,7-8H2,1-6H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWCMBWXMCWPPB-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(C)C)C(=O)OCC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(C)C)/C(=O)OCC)/C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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